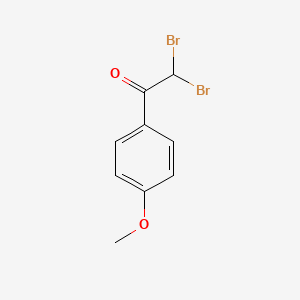

2,2-Dibromo-p-methoxyacetophenone; 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Dibromo-p-methoxyacetophenone, also known as 3’-METHOXYPHENACYL BROMIDE, is a chemical compound with the molecular formula C9H9BrO2 . It is a crystalline powder that is white to slightly yellow-green in color . It is soluble in methanol .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the α-bromination reaction of carbonyl compounds, such as acetophenone derivatives, has been explored . In one study, the bromination of various acetophenone derivatives was investigated using pyridine hydrobromide perbromide as the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .Molecular Structure Analysis

The molecular structure of 2,2-Dibromo-p-methoxyacetophenone consists of nine carbon atoms, nine hydrogen atoms, two bromine atoms, and two oxygen atoms . The molecular weight is 229.071 .Physical And Chemical Properties Analysis

2,2-Dibromo-p-methoxyacetophenone has a melting point of 60-62 °C and a boiling point of approximately 215.8°C . Its density is estimated to be 1.4921, and it has a refractive index of 1.5500 .Wissenschaftliche Forschungsanwendungen

2,2-DBM has a variety of scientific research applications. It is used in organic synthesis as a reagent for the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and other organic compounds. It is also used as a catalyst in the synthesis of a variety of organic compounds. Additionally, 2,2-DBM is used in the production of pharmaceuticals, as it is a versatile compound which can be used as an intermediate in the synthesis of a variety of pharmaceuticals.

Wirkmechanismus

2,2-DBM is a versatile compound which can act as a catalyst in the synthesis of a variety of compounds. It acts as an electrophile in the presence of a nucleophile, and can react with a variety of compounds to form new compounds. Additionally, 2,2-DBM can act as a Lewis acid, which can facilitate the formation of a variety of compounds.

Biochemical and Physiological Effects

2,2-DBM is used in a variety of scientific research applications and has a variety of biochemical and physiological effects. It has been shown to be an effective catalyst in the synthesis of a variety of compounds, which can have a variety of biochemical and physiological effects. Additionally, 2,2-DBM can act as an electrophile and a Lewis acid, which can facilitate the formation of a variety of compounds with a variety of biochemical and physiological effects.

Vorteile Und Einschränkungen Für Laborexperimente

2,2-DBM has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a versatile compound which can be used as a reagent in the synthesis of a variety of compounds. Additionally, it is a relatively inexpensive compound which is readily available. However, it can be difficult to handle and store, as it is a volatile compound with a high boiling point. Additionally, it can be toxic if not handled properly.

Zukünftige Richtungen

The use of 2,2-DBM in scientific research is a rapidly evolving field with a variety of potential applications. One potential future direction is the use of 2,2-DBM in the synthesis of pharmaceuticals. Additionally, 2,2-DBM can be used as a catalyst in the synthesis of a variety of compounds, which could be used in the production of new drugs and other compounds. Additionally, 2,2-DBM could be used in the synthesis of new materials, such as polymers and nanomaterials. Finally, 2,2-DBM could be used in the synthesis of new catalysts, which could be used in the production of a variety of compounds.

Synthesemethoden

2,2-DBM can be synthesized through a variety of methods. One method involves the reaction of p-methoxyacetophenone and bromine in acetic acid. This reaction yields 2,2-DBM in nearly quantitative yields. Another method involves the reaction of p-methoxyacetophenone and sulfur dioxide in acetic acid, which yields 2,2-DBM in a yield of 85%. Additionally, 2,2-DBM can be synthesized through the reaction of p-methoxyacetophenone and bromine in ethanol. This reaction yields 2,2-DBM in a yield of 98%.

Safety and Hazards

Eigenschaften

IUPAC Name |

2,2-dibromo-1-(4-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-13-7-4-2-6(3-5-7)8(12)9(10)11/h2-5,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCPFTTUVDBPOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-2,4-dioxo-2,3,4,7-tetrahydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid monohydrate; 96%](/img/structure/B6308491.png)

![2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene](/img/structure/B6308503.png)

amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%](/img/structure/B6308504.png)

amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308511.png)

amido}(p-cymene)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308525.png)

amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308526.png)

![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B6308553.png)

![3-Bromo-5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6308588.png)